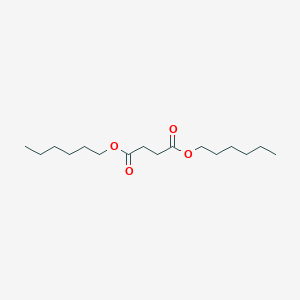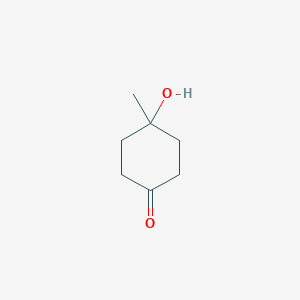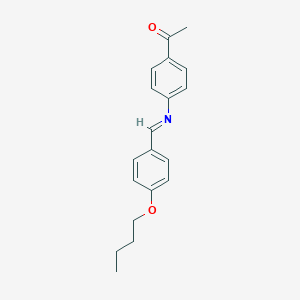
1-Isothiocyanato-2-phenylbenzene
Descripción general
Descripción
1-Isothiocyanato-2-phenylbenzene is a compound that belongs to the class of organic compounds known as isothiocyanates, characterized by the presence of an isothiocyanate group (-N=C=S) attached to an aromatic ring. While the specific compound 1-Isothiocyanato-2-phenylbenzene is not directly mentioned in the provided papers, the synthesis and properties of related isothiocyanate compounds are discussed, which can provide insights into the behavior and characteristics of isothiocyanates in general.
Synthesis Analysis
The synthesis of isothiocyanate derivatives is often achieved through the reaction of amines with isothiocyanates. For example, the synthesis of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas involves the reaction of different methylbenzoyl isothiocyanates with 4-aminotrifluorotoluene in dry tetrahydrofuran, yielding good results . This suggests that similar methods could potentially be applied to synthesize 1-Isothiocyanato-2-phenylbenzene by reacting the appropriate amine with phenyl isothiocyanate.
Molecular Structure Analysis
The molecular structure of isothiocyanate compounds can be complex, with the potential for various intermolecular interactions. For instance, the crystal structures of certain thioureas synthesized from isothiocyanates were determined using X-ray single crystal diffraction, revealing different hydrogen bonds that significantly impact the vibrational spectra of these compounds . Similarly, the structure of a pseudo-complex formed by triphenyltin isothiocyanate was elucidated, showing a five-coordinate organotin moiety with a trigonal bipyramidal arrangement . These studies indicate that 1-Isothiocyanato-2-phenylbenzene could also exhibit interesting structural features that may be analyzed using similar techniques.
Chemical Reactions Analysis
Isothiocyanates are known to participate in various chemical reactions. For instance, polyalkylbenzyl thiocyanates can undergo photoisomerization to form isothiocyanates . This reversible process indicates that 1-Isothiocyanato-2-phenylbenzene might also be involved in photo-induced transformations. Additionally, reactions of isothiocyanates with diazo compounds have been explored, leading to the formation of carbonyl ylides and subsequent cycloaddition products . These findings suggest that 1-Isothiocyanato-2-phenylbenzene could react in a similar manner, offering a route to novel organic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of isothiocyanate compounds can be quite diverse. Vibrational spectral characteristics of isothiocyanate derivatives have been studied using FT-IR and Raman spectroscopy, complemented by quantum chemical calculations . These techniques could be applied to 1-Isothiocyanato-2-phenylbenzene to determine its vibrational properties. Furthermore, the stability and reactivity of isothiocyanate compounds can be influenced by their molecular structure, as seen in the formation of iodobenzene derivatives from reactions involving isothiocyanates . This suggests that the stability and reactivity of 1-Isothiocyanato-2-phenylbenzene would need to be assessed in the context of its specific molecular structure.
Aplicaciones Científicas De Investigación
- Scientific Field : Organic Synthesis
- Summary of the Application : 1-Isothiocyanato-2-phenylbenzene is used in the synthesis of other isothiocyanates . Isothiocyanates are considered to be biologically active degradation products of glucosinolates, secondary metabolites of some plants, mainly from the Brassicaceae family . They are also important organic synthetic intermediates and are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .
- Methods of Application or Experimental Procedures : A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition .
- Results or Outcomes : The yields of some products could be more than 90% . More importantly, this method has advantages with low toxicity, low cost, safety, less by-products and simple to operate. It has the potential to realize the industrial production of some complicated isothiocyanates .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, toxic if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Direcciones Futuras
Propiedades
IUPAC Name |
1-isothiocyanato-2-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NS/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYSYSIGKCDBKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334106 | |
| Record name | 1-isothiocyanato-2-phenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isothiocyanato-2-phenylbenzene | |
CAS RN |
19394-61-7 | |
| Record name | 1-isothiocyanato-2-phenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isothiocyanato-2-phenylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


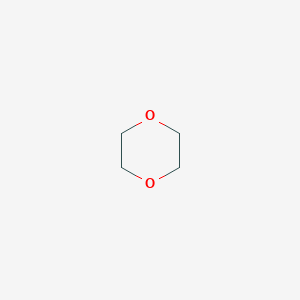


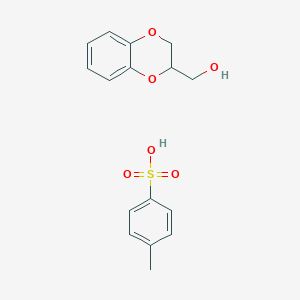
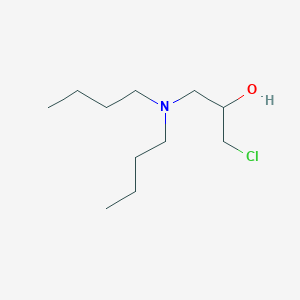
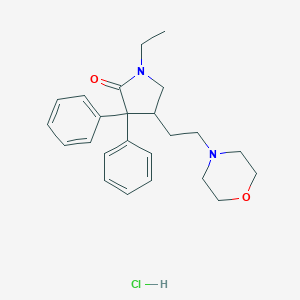
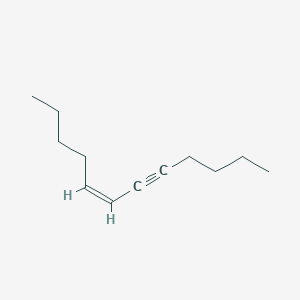
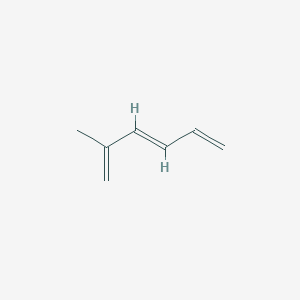
![1,4-Diazaspiro[5.5]undecane](/img/structure/B91469.png)
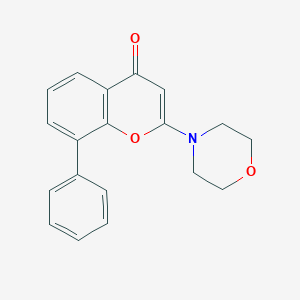
![2-(Difluoromethyl)benzo[d]thiazole](/img/structure/B91472.png)
